1-(Propan-2-yl)cyclohex-2-en-1-ol
Description
Contextualization within Cyclohexenol (B1201834) Chemistry
Cyclohexenols are a class of organic compounds characterized by a cyclohexene (B86901) ring bearing a hydroxyl group. The position of the double bond relative to the hydroxyl group dictates the specific reactivity of the molecule. In the case of 1-(Propan-2-yl)cyclohex-2-en-1-ol, the hydroxyl group is situated at a tertiary allylic position. This arrangement is of particular interest to synthetic chemists due to the unique reactivity conferred by the proximity of the alcohol and the alkene functionalities. nih.gov
The allylic alcohol motif is a versatile functional group that can undergo a variety of chemical transformations. These include oxidation, epoxidation, and rearrangement reactions, often with a high degree of stereocontrol. The cyclohexene ring provides a conformational scaffold that can influence the stereochemical outcome of these reactions, making cyclohexenol derivatives like this compound valuable chiral building blocks in asymmetric synthesis.
The synthesis of such tertiary allylic alcohols can be readily achieved through the 1,2-addition of an organometallic reagent to an α,β-unsaturated ketone. Specifically, the reaction of an isopropyl Grignard reagent (isopropylmagnesium bromide) with cyclohex-2-en-1-one is a common and effective method for preparing this compound. This reaction typically favors the direct addition to the carbonyl carbon, yielding the desired tertiary alcohol.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| CAS Number | 102936-19-6 |
| Synonyms | 1-isopropyl-2-cyclohexen-1-ol, 3-Isopropylcyclohexen-3-ol |
Significance in Advanced Organic Synthesis and Natural Product Chemistry Research
The utility of this compound and related cyclohexenol derivatives extends significantly into the realms of advanced organic synthesis and the total synthesis of natural products. The stereochemically defined cyclohexene ring serves as a template for the introduction of new stereocenters, a critical aspect in the synthesis of biologically active molecules.
While a direct total synthesis of a major natural product employing this compound as a key intermediate is not extensively documented in readily available literature, the importance of the structural motif is well-established. For instance, substituted cyclohexenols are pivotal intermediates in the synthesis of various natural products, including terpenes and pheromones. The synthesis of (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, an aggregation pheromone of the ambrosia beetle, from a related cyclohexenol derivative highlights the role of this class of compounds in constructing biologically active molecules.
The reactivity of the allylic alcohol in this compound allows for a range of synthetic manipulations. For example, directed epoxidation of the double bond, guided by the adjacent hydroxyl group, can lead to the formation of epoxy alcohols with high diastereoselectivity. These epoxy alcohols are, in turn, valuable precursors for the synthesis of diols and other highly functionalized cyclohexane (B81311) derivatives.
Furthermore, the strategic placement of the isopropyl group and the hydroxyl group on the cyclohexene ring can influence the conformational preferences of the molecule, which can be exploited to control the stereochemical outcome of subsequent reactions. This level of control is paramount in the synthesis of complex natural products where the precise arrangement of atoms in three-dimensional space is crucial for biological activity. The development of stereoselective methods for the synthesis of such conformationally defined cyclohexenol derivatives is an active area of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)9(10)6-4-3-5-7-9/h4,6,8,10H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBADOXPBNRRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542909 | |
| Record name | 1-(Propan-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102936-19-6 | |
| Record name | 1-(Propan-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Studies of 1 Propan 2 Yl Cyclohex 2 En 1 Ol
Elucidation of Reaction Mechanisms
Understanding the pathways through which 1-(propan-2-yl)cyclohex-2-en-1-ol undergoes reactions is crucial for controlling product formation and developing new synthetic methodologies. This section explores the radical, cationic, and intermediate-driven mechanisms that govern its reactivity.
Radical Pathways and Intermediates (e.g., C-C bond transposition)
The allylic nature of this compound makes it susceptible to reactions involving radical intermediates. One notable transformation is the 1,3-alkyl transposition, which can occur through a sequence of C-C bond cleavage and formation. This process is often initiated by the generation of an alkoxy radical from the alcohol's hydroxyl group. dntb.gov.uaresearchgate.net Light-driven, proton-coupled electron transfer (PCET) is a modern approach to generate such alkoxy radicals. dntb.gov.uaresearchgate.netnih.gov
Once formed, the alkoxy radical can undergo β-scission of the C-C bond, leading to the formation of a transient alkyl radical and an enone. researchgate.net In the context of this compound, this would involve the cleavage of the bond between the hydroxyl-bearing carbon and the isopropyl group, or a ring carbon. The resulting fragments can then recombine through a radical conjugate addition to yield a rearranged product. researchgate.net This type of radical-mediated C-C bond transposition provides a powerful method for skeletal reorganization. dntb.gov.uaresearchgate.netnih.govresearchgate.net
The table below summarizes a general representation of this radical-mediated transposition in allylic alcohols.
| Step | Description | Intermediate |
| 1. Initiation | Formation of an alkoxy radical from the allylic alcohol. | Alkoxy radical |
| 2. β-Scission | Cleavage of a C-C bond beta to the oxygen atom. | Alkyl radical and enone |
| 3. Recombination | Conjugate addition of the alkyl radical to the enone. | Rearranged product |
Cationic Rearrangements and Cyclizations (e.g., Pinene oxide rearrangements)
The presence of a tertiary alcohol and an adjacent double bond in this compound provides a scaffold ripe for cationic rearrangements. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation. This carbocation can then undergo a variety of rearrangements to form more stable species.
A classic example of such a rearrangement is the pinacol (B44631) rearrangement, where a 1,2-diol rearranges to a ketone or aldehyde. msu.edu While not a diol, the cationic intermediate derived from this compound can undergo analogous 1,2-hydride or 1,2-alkyl shifts. For instance, a shift of a methyl group from the isopropyl substituent or a rearrangement of the cyclohexene (B86901) ring could occur.
The rearrangement of α-pinene oxide to campholenic aldehyde is another relevant analogy. rsc.org This reaction proceeds through a carbocationic intermediate generated by the opening of the epoxide ring, which then undergoes a rearrangement involving the cleavage of a C-C bond. researchgate.netrsc.org Similarly, the carbocation from this compound could trigger ring expansion or contraction, or other complex skeletal reorganizations. msu.edu Oxidative rearrangements of tertiary allylic alcohols using oxoammonium salts have also been shown to proceed through cationic intermediates, leading to β-substituted α,β-unsaturated carbonyl compounds. nih.gov
Role of Gem-Diol Intermediates in Oxidation Processes
Geminal diols, or gem-diols, are compounds with two hydroxyl groups attached to the same carbon atom. nih.gov They are often transient intermediates in the oxidation of alcohols to aldehydes and ketones, existing in equilibrium with the carbonyl compound in the presence of water. While often elusive, the reactivity of gem-diol intermediates is a subject of growing interest. wikipedia.org
In the oxidation of this compound to its corresponding ketone, a gem-diol intermediate could potentially form at the carbon bearing the hydroxyl group, particularly if the reaction is performed in an aqueous medium or with certain oxidizing agents. The stability and reactivity of such an intermediate would be influenced by the surrounding molecular structure, pH, and temperature. The formation of a gem-diol can facilitate the oxidation process by providing an alternative reaction pathway.
Functional Group Transformations
The hydroxyl group and the olefinic moiety in this compound are the primary sites for functional group transformations. This section details the common oxidation and reduction reactions that this compound can undergo.
Oxidation Reactions to α,β-Unsaturated Ketones
The oxidation of this compound to the corresponding α,β-unsaturated ketone, 3-isopropylcyclohex-2-en-1-one, is a fundamental transformation. A variety of oxidizing agents can be employed for this purpose.
One notable method for the oxidation of tertiary allylic alcohols is the Babler oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction is believed to proceed through the formation of a chromate (B82759) ester, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent oxidation to yield the enone. wikipedia.org This method is known for its high yields and operational simplicity. wikipedia.org
The table below summarizes the key aspects of the Babler oxidation.
| Reagent | Solvent | Key Intermediate | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Chromate ester | α,β-Unsaturated ketone |
Other modern methods for the synthesis of α,β-unsaturated ketones from their corresponding silyl (B83357) enol ethers involve visible-light organocatalytic aerobic oxidation, highlighting a move towards more environmentally benign procedures.
Reduction Strategies for the Olefinic and Hydroxyl Moieties
The reduction of this compound can be directed towards the olefinic double bond, the hydroxyl group, or both, depending on the chosen reagents and reaction conditions.
A common strategy for the chemoselective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol is the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgminia.edu.egorganic-chemistry.org This reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgminia.edu.eg The MPV reduction is highly chemoselective, leaving the C=C double bond intact. minia.edu.eg While this reaction describes the reverse of the oxidation of this compound, understanding its mechanism is crucial for controlling the reduction of the corresponding enone. The reaction proceeds through a six-membered ring transition state. minia.edu.eg
For the reduction of the olefinic double bond, catalytic hydrogenation is a widely used method. ncert.nic.injst.go.jp Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel-based catalysts can be used. jst.go.jpnih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, leading to either cis or trans products with respect to the substituents on the newly formed saturated ring. nih.gov The selective deoxygenation of the allylic alcohol can also be achieved through specific methods, for instance, by forming an alkoxyalkyl ether followed by reduction with a palladium catalyst and a hydride source. nih.gov
The following table outlines general reduction strategies for allylic alcohols and related compounds.
| Transformation | Reagent(s) | Moiety Targeted |
| Ketone to Allylic Alcohol | Aluminum isopropoxide, Isopropanol (MPV Reduction) | Carbonyl |
| Olefin Hydrogenation | H₂, Pd/C or PtO₂ or Ni-P | Olefinic double bond |
| Deoxygenation | 1. Formation of alkoxyalkyl ether 2. Pd(dppe)Cl₂, LiBHEt₃ | Hydroxyl group |
Substitution Reactions at the Hydroxyl Center
The hydroxyl group of this compound, being a poor leaving group, generally requires activation for substitution reactions to occur. nih.gov Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (water), facilitating nucleophilic substitution. libretexts.orgkhanacademy.org
Given the tertiary nature of the alcohol and the allylic positioning of the hydroxyl group, substitution reactions are expected to proceed predominantly through an S(_N)1-type mechanism. libretexts.orgyoutube.com This involves the formation of a resonance-stabilized tertiary allylic carbocation upon departure of the leaving group. The stability of this carbocation is a key driver for this pathway. youtube.com The subsequent attack by a nucleophile can occur at either of the two electrophilic centers of the allylic carbocation, potentially leading to a mixture of products, including the direct substitution product and the product of an allylic rearrangement (S(_N)1' product). youtube.com
For instance, the reaction with hydrogen halides (HX) would proceed via protonation of the alcohol, followed by the loss of water to form the tertiary allylic carbocation. The halide ion can then attack this carbocation. The regiochemical outcome would be dependent on steric and electronic factors of the carbocation intermediate. libretexts.org
In addition to acid-catalyzed substitutions, iridium-catalyzed asymmetric allylic substitution reactions have been developed for allylic alcohols. These reactions can proceed with a range of nucleophiles, including alcohols and silanols, in the presence of an iridium catalyst and a base. nih.govacs.org While specific studies on this compound are not prevalent, related systems demonstrate that these transformations can achieve high yields and enantioselectivities. nih.gov
Table 1: Representative Substitution Reactions of Analogous Allylic Alcohols
| Substrate | Reagents | Product(s) | Mechanism Type | Reference |
| Tertiary Allylic Alcohol | HX (e.g., HBr, HCl) | Alkyl Halide (mixture of regioisomers possible) | S(_N)1/S(_N)1' | libretexts.orgyoutube.com |
| Allylic Alcohol | Alcohol, Iridium Catalyst, Base | Allylic Ether | Catalytic Asymmetric Allylic Substitution | nih.govacs.org |
Pericyclic and Cycloaddition Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.edu The reactivity of this compound in these transformations is influenced by the electronic nature of its double bond and the directing effects of the allylic hydroxyl group.
Diels-Alder Reactivity
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.org In the context of this compound, the cyclohexene double bond can act as a dienophile. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. acs.org The alkyl and hydroxyl groups on this compound are generally considered electron-donating, which may reduce its reactivity as a dienophile in a normal-electron-demand Diels-Alder reaction.
However, the hydroxyl group can play a crucial role in directing the stereochemical outcome of the reaction. In studies with analogous semicyclic dienes possessing secondary and tertiary allylic alcohol functionalities, the magnesium alkoxide of the alcohol has been shown to direct the stereoselectivity of the Diels-Alder reaction with various activated dienophiles. nih.govacs.org This directing effect is a powerful tool for controlling the stereochemistry of the newly formed stereocenters. While specific data for this compound is limited, it is plausible that its corresponding metal alkoxide could similarly influence the stereochemical course of its Diels-Alder reactions. nih.govacs.org
[2+2] Photocycloaddition Studies
The [2+2] photocycloaddition is a photochemical reaction that forms a cyclobutane (B1203170) ring from two alkene units. nih.govacs.org These reactions are often initiated by the photoexcitation of one of the alkene components. In the case of α,β-unsaturated ketones like cyclohexenone, intramolecular [2+2] photocycloadditions with tethered alkenes have been studied. acs.org
Michael Addition Processes
The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While this compound is an allylic alcohol and not an α,β-unsaturated carbonyl, it can be a precursor to such systems. For instance, oxidation of the secondary alcohol analog, cyclohex-2-en-1-ol, yields cyclohex-2-en-1-one, a classic Michael acceptor.
Direct conjugate addition to an activated allylic alcohol derivative has been explored. researchgate.net Catalytic electronic activation of cycloalkenols can render the double bond susceptible to nucleophilic attack. researchgate.net This process involves the reversible conversion of the alcohol to a ketone, which activates the alkene for Michael addition. researchgate.net A variety of nucleophiles, including stabilized enolates, can participate in these reactions. masterorganicchemistry.comlibretexts.org Therefore, under appropriate catalytic conditions, this compound could potentially undergo a Michael-type addition.
Table 2: Potential Michael Acceptors Derived from or Related to this compound
| Precursor | Activated Species | Potential Nucleophiles | Reference |
| Cyclohex-2-en-1-ol | Cyclohex-2-en-1-one | Enolates, Amines, Thiols | wikipedia.orgmasterorganicchemistry.com |
| This compound | Electronically activated intermediate | Stabilized Nucleophiles | researchgate.net |
Catalyst-Mediated Reactions
Catalysts can profoundly influence the reactivity of this compound, enabling transformations that are otherwise difficult to achieve.
Allylic Transposition and Rearrangements
Allylic transposition, a 1,3-shift of a functional group, is a common reaction for allylic alcohols. nih.gov For tertiary allylic alcohols like this compound, these rearrangements can be promoted by various catalysts. For instance, iridium-catalyzed 1,3-hydrogen shifts can convert allylic alcohols into enol or enolate intermediates, which can then be trapped by an electrophile. nih.gov This provides a method for the synthesis of α-functionalized ketones with high regiocontrol. nih.gov
Furthermore, rhenium-catalyzed nih.govetsu.edu-transpositions of allylic alcohols and their silyl ethers are known to be synthetically useful isomerization processes. rsc.org These reactions proceed through a nih.govnih.gov-sigmatropic rearrangement induced by high-oxidation-state oxometal complexes. rsc.org
A light-driven, proton-coupled electron transfer (PCET) based method has also been developed for the 1,3-transposition of acyclic allylic alcohols. nih.gov This process involves the generation of an alkoxy radical, which undergoes C-C bond cleavage to form an enone and an alkyl radical that subsequently recombine. nih.gov While this has been demonstrated for acyclic systems, the underlying principles could potentially be applied to cyclic analogs.
Table 3: Catalyst Systems for Allylic Rearrangements of Analogous Alcohols
| Catalyst System | Transformation | Mechanistic Feature | Reference |
| Iridium Complex | 1,3-Hydrogen Shift/Chlorination | Formation of enol/enolate intermediate | nih.gov |
| Rhenium Oxo-complexes | nih.govetsu.edu-Transposition | nih.govnih.gov-Sigmatropic Rearrangement | rsc.org |
| Photocatalyst (light-driven) | 1,3-Alkyl Transposition | Proton-Coupled Electron Transfer (PCET) | nih.gov |
Regioselective Hydroperoxysilylation
The regioselective hydroperoxysilylation of allylic alcohols represents a significant transformation in organic synthesis, enabling the introduction of a hydroperoxysilyl group across a carbon-carbon double bond. This reaction, particularly when applied to complex molecules like this compound, offers a pathway to valuable synthetic intermediates. Studies on analogous allylic alcohols have demonstrated that this transformation can be achieved with high regioselectivity, predominantly following a Markovnikov-type addition. researchgate.net
The reaction is typically mediated by a cobalt(II) catalyst, such as cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Co(thd)₂) or cobalt(II) acetylacetonate (B107027) (Co(acac)₂), in the presence of a trialkylsilane, commonly triethylsilane (Et₃SiH), and molecular oxygen (O₂). researchgate.net The choice of catalyst and solvent can influence the reaction's efficiency. For instance, Co(thd)₂ has been reported to be superior to Co(acac)₂ for the hydroperoxysilylation of certain cyclic alkenes, leading to excellent yields. researchgate.net While specific studies on this compound are not extensively detailed in the provided context, the general mechanism involves the formation of a silylperoxy radical species that then adds to the double bond of the allylic alcohol.
In the case of this compound, the hydroperoxysilylation is expected to proceed regioselectively to afford 2-(triethylsilylperoxy)-1-(propan-2-yl)cyclohexan-1-ol. The reaction is sensitive to the nature of the catalyst and the solvent conditions. researchgate.net For example, in dichloromethane, the silylperoxidation is known to be effective. researchgate.net
The resulting peroxysilyl alcohols are stable intermediates that can be isolated or used in situ for subsequent transformations. A significant application of these compounds is their reaction with aldehydes or ketones, often in the presence of an acid catalyst like toluenesulfonic acid (TsOH), to synthesize spiro-1,2,4-trioxanes, which have shown potential as antimalarial agents. researchgate.net This two-step, one-pot procedure from the allylic alcohol to the trioxane (B8601419) highlights the synthetic utility of the initial hydroperoxysilylation step.
Table 1: Generalized Conditions for Regioselective Hydroperoxysilylation of Allylic Alcohols
| Catalyst | Silane | Oxidant | Solvent | Typical Outcome | Reference |
| Co(thd)₂ | Et₃SiH | O₂ | Dichloromethane | High yield of Markovnikov addition product | researchgate.net |
| Co(acac)₂ | Et₃SiH | O₂ | Dichloromethane | Good yield of Markovnikov addition product | researchgate.net |
Stereochemical and Conformational Analysis of 1 Propan 2 Yl Cyclohex 2 En 1 Ol
Configuration and Absolute Stereochemistry Determination
The presence of stereogenic centers in 1-(propan-2-yl)cyclohex-2-en-1-ol gives rise to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.
This compound possesses a single stereogenic center, which is the carbon atom at position 1 (C1) of the cyclohexene (B86901) ring. This carbon is bonded to four different groups: a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and two different carbon atoms within the ring (C2 and C6). The presence of this chiral center means the molecule is not superimposable on its mirror image, a property known as chirality. masterorganicchemistry.com
The specific three-dimensional arrangement of these groups around the chiral center determines the absolute configuration of the molecule, which can be designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. chegg.com
Due to the single chiral center, this compound exists as a pair of enantiomers. masterorganicchemistry.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu The two enantiomers of this compound are (R)-1-(propan-2-yl)cyclohex-2-en-1-ol and (S)-1-(propan-2-yl)cyclohex-2-en-1-ol.
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu Since this compound has only one stereocenter, it does not have diastereomers. Diastereomerism arises when a molecule has two or more stereocenters, and the isomers differ in the configuration at some, but not all, of these centers. masterorganicchemistry.com
Table 1: Stereochemical Relationships
| Relationship | Description | Application to this compound |
|---|---|---|
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | The (R) and (S) isomers are enantiomers. masterorganicchemistry.comoregonstate.edu |
| Diastereomers | Stereoisomers that are not mirror images. | Does not apply as there is only one stereocenter. masterorganicchemistry.comoregonstate.edu |
Conformational Preferences and Dynamics in Cyclohexenol (B1201834) Systems
The cyclohexene ring in this compound is not planar. It adopts puckered conformations to relieve ring strain, primarily torsional and angle strain. The study of these conformations and the transitions between them is known as conformational analysis.
Unlike cyclohexane (B81311), which predominantly exists in a chair conformation, the double bond in the cyclohexene ring of this compound forces the four coplanar carbon atoms (C1, C2, C3, and C6) into a plane. This results in a half-chair conformation as the most stable arrangement. wikipedia.orglibretexts.org The remaining two carbon atoms (C4 and C5) are puckered out of this plane.
The molecule can undergo a ring-flip, interconverting between two different half-chair conformations. In this process, the axial and equatorial positions of the substituents on the non-planar carbons are interchanged. The half-chair is significantly more stable than other possible conformations like the boat or twist-boat. wikipedia.org The half-chair conformation minimizes both angle strain, by maintaining bond angles closer to the ideal 109.5°, and torsional strain, by staggering the C-H bonds on adjacent carbons as much as possible. libretexts.org
The conformational equilibrium of substituted cyclohexene systems is influenced by both steric and electronic effects.
Steric Interactions: The bulky isopropyl group and the hydroxyl group at the C1 position will preferentially occupy positions that minimize steric hindrance. In substituted cyclohexanes, bulky groups generally favor the equatorial position to avoid 1,3-diaxial interactions. msu.eduresearchgate.net In the half-chair conformation of this compound, the substituents on the sp³ hybridized carbons (C4 and C5) can be in pseudo-axial or pseudo-equatorial positions. The large isopropyl group will create significant steric strain if it is forced into a pseudo-axial position, thus favoring a conformation where it is pseudo-equatorial. Steric hindrance arises from the repulsive forces between the electron clouds of non-bonding atoms that are in close proximity. spcmc.ac.inwikipedia.org
Electronic Interactions: Electronic effects, such as hyperconjugation, can also play a role in determining conformational preferences. researchgate.net These effects involve the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. The orientation of the hydroxyl group can be influenced by intramolecular hydrogen bonding or by interactions with the pi-system of the double bond.
The interconversion between the two half-chair conformations of this compound is not a direct process. It proceeds through higher-energy transition states. The energy barrier for the ring inversion of cyclohexene itself is reported to be in the range of 5.2–6.6 kcal/mol, which is lower than that of cyclohexane (around 10 kcal/mol). stackexchange.comutexas.edu
The pathway for this interconversion involves passing through a boat-like transition state. stackexchange.com The process can be visualized as follows:
One of the half-chair conformations transitions to a higher-energy twist-boat conformation. stackexchange.com
The twist-boat can then pass through a boat conformation, which represents the saddle point of the energy profile for the ring inversion. stackexchange.com
From the boat conformation, the molecule transitions to the other twist-boat conformation. stackexchange.com
Finally, the second twist-boat conformation relaxes into the other stable half-chair conformation. stackexchange.com
Table 2: Conformational Energy Profile of Cyclohexene
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Half-Chair | 0 | Most stable conformation. wikipedia.org |
| Twist-Boat | ~5.3 | Intermediate energy. stackexchange.com |
| Boat | ~5.3 | Transition state between twist-boat conformations. stackexchange.com |
| Planar | High | Unstable due to severe angle and torsional strain. libretexts.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Connectivity
NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
The ¹H NMR spectrum of 1-(propan-2-yl)cyclohex-2-en-1-ol is characterized by several distinct spin systems corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl group and the double bond.
The vinylic protons on the cyclohexene (B86901) ring (at C2 and C3) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the π-electron system. docbrown.info These protons would likely appear as multiplets due to coupling with each other and with the adjacent allylic protons. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is absent as it is a tertiary alcohol. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent, generally found between 2-4 ppm. orgchemboulder.compressbooks.pub
The allylic protons on the cyclohexene ring (at C4 and C6) would be expected in the range of 1.7-2.5 ppm. orgchemboulder.com The methine proton of the isopropyl group would likely appear as a septet, coupled to the six equivalent methyl protons. The two methyl groups of the isopropyl substituent would give rise to a characteristic doublet in the upfield region of the spectrum.
A summary of the predicted proton NMR data is presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Vinylic Protons (C=CH) | 5.5 - 6.0 | Multiplet |
| Allylic Protons (CH₂) | 1.7 - 2.5 | Multiplet |
| Isopropyl Methine (CH) | Multiplet | Septet |
| Isopropyl Methyl (CH₃) | ~0.9 | Doublet |
| Hydroxyl (OH) | 2.0 - 4.0 | Broad Singlet |
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are indicative of the carbon hybridization and the nature of their substituents. The carbons of the double bond (C2 and C3) are expected to appear in the vinylic region, typically between 120 and 140 ppm. docbrown.info The carbon atom bearing the hydroxyl group (C1) would be deshielded and is predicted to resonate in the range of 65-80 ppm. oregonstate.edu The remaining aliphatic carbons of the cyclohexene ring and the isopropyl group would appear in the upfield region of the spectrum. docbrown.infooregonstate.edu
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be employed to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the carbon signals.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |
| C1 (C-OH) | 65 - 80 | Quaternary (absent) |
| C2 (=CH) | 120 - 140 | Positive |
| C3 (=CH) | 120 - 140 | Positive |
| C4 (CH₂) | 20 - 40 | Negative |
| C5 (CH₂) | 20 - 40 | Negative |
| C6 (CH₂) | 20 - 40 | Negative |
| Isopropyl (CH) | 30 - 40 | Positive |
| Isopropyl (CH₃) | 15 - 25 | Positive |
| Isopropyl (CH₃) | 15 - 25 | Positive |
Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between the vinylic protons, and between the vinylic and adjacent allylic protons, confirming their connectivity within the cyclohexene ring. It would also show a correlation between the isopropyl methine proton and the two methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the isopropyl methyl protons to the isopropyl methine carbon and to the C1 carbon would confirm the attachment of the isopropyl group to the tertiary alcohol carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is essential for determining the stereochemistry of the molecule, such as the relative orientation of the isopropyl group and the hydroxyl group with respect to the cyclohexene ring.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. With a molecular formula of C₉H₁₆O, the calculated exact mass is 140.120115 Da. nih.gov HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule and distinguish it from other compounds with the same nominal mass.
In the mass spectrometer, the molecular ion can fragment in characteristic ways, providing valuable structural information. For this compound, being a tertiary alcohol, the molecular ion peak (m/z 140) may be weak or absent. whitman.eduwhitman.edu
Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z 122 (M-18). whitman.edu Another expected fragmentation is the loss of the isopropyl group (C₃H₇), leading to a fragment ion at m/z 97. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. libretexts.org The loss of a propyl radical would lead to a stable oxonium ion. The analysis of these and other fragment ions allows for the reconstruction of the molecular structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺• | Molecular Ion |
| 122 | [C₉H₁₄]⁺• | Loss of H₂O |
| 97 | [C₆H₉O]⁺ | Loss of isopropyl group |
| 82 | [C₆H₁₀]⁺• | Retro-Diels-Alder (loss of propene) |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. uokerbala.edu.iqdiabloanalytical.com It is exceptionally useful for identifying individual components within a chemical mixture and elucidating their molecular structure. researchgate.netrjpbcs.com
In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. uokerbala.edu.iq The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column walls). Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. For this compound, its retention time would be a key identifier under specific column and temperature conditions.
As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment in a reproducible manner. The primary ion formed is the molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (140.22 g/mol for C₉H₁₆O). nih.gov This molecular ion and its various fragments are then detected, generating a mass spectrum that serves as a unique molecular "fingerprint."
The fragmentation pattern provides crucial structural information. For this compound, characteristic fragments would be expected from the loss of stable neutral molecules or radicals:
Loss of Water (H₂O): A peak at m/z 122, resulting from the elimination of the hydroxyl group and a hydrogen atom.
Loss of an Isopropyl Group (•CH(CH₃)₂): A peak at m/z 97, corresponding to the cleavage of the bond between the ring and the isopropyl substituent.
Loss of Propene (CH₂=CHCH₃) via McLafferty Rearrangement: If sterically possible, this could lead to a characteristic fragment.
Ring Fragmentation: The cyclohexene ring itself can break apart in predictable ways, yielding smaller charged fragments.
By comparing the obtained retention time and mass spectrum with those in established spectral libraries (like NIST) or with a known standard, the identity of this compound in a sample can be confirmed with high confidence. nist.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Structural Significance |
|---|---|---|
| 140 | [C₉H₁₆O]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 122 | [M - H₂O]⁺ | Indicates the presence of a hydroxyl (alcohol) group. |
| 97 | [M - C₃H₇]⁺ | Confirms the presence and loss of the isopropyl substituent. |
| 81 | [C₆H₉]⁺ | Represents a fragment of the cyclohexene ring. |
| 43 | [C₃H₇]⁺ | Represents the isopropyl cation itself. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. researchgate.net An IR spectrum is a plot of this absorption (or transmittance) versus the wavenumber (cm⁻¹), revealing which functional groups are present.
The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure:
O-H Stretch: A strong and broad absorption band typically appears in the region of 3200-3600 cm⁻¹. This is the hallmark of the hydroxyl (-OH) group in an alcohol. The broadening is due to hydrogen bonding between molecules.
C-H Stretches: The spectrum would show distinct C-H stretching vibrations. Absorptions just above 3000 cm⁻¹ (e.g., ~3020-3080 cm⁻¹) are characteristic of the C-H bonds where the carbon is sp² hybridized (the vinyl C-H bonds in the cyclohexene ring). Absorptions just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹) correspond to the C-H bonds of the sp³ hybridized carbons in the isopropyl group and the saturated part of the ring.
C=C Stretch: The carbon-carbon double bond of the cyclohexene ring would produce a medium-intensity absorption band around 1640-1680 cm⁻¹. masterorganicchemistry.com
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the tertiary alcohol would result in a strong band in the fingerprint region, typically between 1050-1250 cm⁻¹.
Analysis of the IR spectrum for 2-Cyclohexen-1-ol, a related structure, shows these characteristic peaks, including a prominent O-H stretch and C=C stretch, supporting the expected absorptions for the target molecule. nist.govchemicalbook.com
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch | Alcohol (-OH) |
| 3080 - 3020 | C-H Stretch | Alkene (=C-H) |
| 2960 - 2850 | C-H Stretch | Alkane (-C-H) |
| 1680 - 1640 | C=C Stretch | Alkene (C=C) |
| 1250 - 1050 | C-O Stretch | Tertiary Alcohol (C-O) |
Other Spectroscopic Methods in Advanced Structural Analysis (e.g., UV-Vis, Circular Dichroism)
While GC-MS and IR spectroscopy provide foundational data, other spectroscopic methods can offer further insight into the electronic properties and three-dimensional structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule, which excites electrons from lower to higher energy orbitals. The part of a molecule responsible for this absorption is called a chromophore. In this compound, the primary chromophore is the carbon-carbon double bond (C=C) within the cyclohexene ring. An isolated C=C bond typically undergoes a π → π* (pi to pi-star) electronic transition, resulting in an absorption maximum (λmax) in the far UV region, generally between 190-200 nm. Solvents for UV analysis, such as propanol (B110389) or cyclohexane (B81311), must be transparent in this region to avoid interference. itwreagents.com
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| C=C (Alkene) | π → π* | ~190 - 200 |
Circular Dichroism (CD) Spectroscopy: Circular Dichroism is a specialized technique that is sensitive to molecular chirality. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The carbon atom attached to the hydroxyl group (C1) in this compound is a stereocenter. This means the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(Propan-2-yl)cyclohex-2-en-1-ol and (S)-1-(Propan-2-yl)cyclohex-2-en-1-ol.
These two enantiomers will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). Therefore, CD spectroscopy is an invaluable tool for determining the absolute configuration (R or S) of a specific sample of the compound or for measuring its enantiomeric excess. While a racemic mixture (a 50:50 mix of both enantiomers) would be CD-inactive, an enantiomerically pure sample would give a distinct CD spectrum, providing definitive information about its three-dimensional structure.
Computational Chemistry and Theoretical Studies on 1 Propan 2 Yl Cyclohex 2 En 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its high accuracy in predicting molecular properties combined with a manageable computational cost, making it suitable for studying medium-sized organic molecules like 1-(Propan-2-yl)cyclohex-2-en-1-ol acs.org.
A fundamental step in computational analysis is determining the molecule's most stable three-dimensional shape, known as geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to perform this optimization without any geometrical constraints mdpi.com.
The cyclohex-2-en-1-ol ring is expected to adopt a "half-chair" conformation to minimize ring strain. The substituents on the C1 carbon—the hydroxyl (-OH) group and the propan-2-yl (isopropyl) group—can be in pseudo-axial or pseudo-equatorial positions. DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles for the most stable conformer. The electronic structure, including the distribution of electron density and the molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also obtained from these calculations, providing insights into the molecule's reactivity acs.org.
Below is a table of representative geometric parameters that would be obtained from a DFT geometry optimization, based on studies of similar cyclohexene (B86901) derivatives mdpi.com.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=C | 1.34 Å |
| C-O | 1.43 Å | |
| C-C (ring, avg.) | 1.54 Å | |
| O-H | 0.97 Å | |
| Bond Angle (°) | C=C-C | 123.5° |
| C-O-H | 108.9° | |
| C-C(OH)-C | 110.5° |
Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. This is particularly useful for confirming the identity of a synthesized compound by comparing theoretical spectra to experimental ones.
Vibrational Spectroscopy: Harmonic vibrational frequency calculations can predict the infrared (IR) spectrum. The predicted frequencies correspond to specific molecular motions, such as the stretching of the O-H bond, the C=C double bond, and C-O single bonds. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., 0.9627 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data mdpi.com.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions can aid in the assignment of complex experimental NMR spectra.
The following table illustrates the kind of data generated for vibrational frequency analysis mdpi.comals-journal.com.
| Vibrational Mode | Functional Group | Predicted Unscaled Frequency (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| O-H stretch | -OH | 3750 | 3610 |
| C-H stretch (sp³) | Alkyl C-H | 3050 | 2936 |
| C=C stretch | Alkene | 1685 | 1622 |
| C-O stretch | Alcohol | 1100 | 1059 |
DFT is a crucial tool for exploring the mechanisms of chemical reactions involving allylic alcohols like this compound mdpi.com. By calculating the potential energy surface, chemists can map the energetic landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
For instance, in a cycloaddition reaction, DFT can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism by locating the relevant transition states and intermediates nih.govpku.edu.cn. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate nih.gov. This approach has been used to study various reactions of similar molecules, including oxidations, reductions, and transition-metal-catalyzed substitutions rsc.org.
Molecular Mechanics and Dynamics Simulations
While DFT provides high accuracy for electronic properties, it is computationally intensive. Molecular mechanics (MM) methods offer a faster, classical-mechanics-based approach ideal for exploring the conformational landscape and dynamic behavior of flexible molecules.
The this compound molecule has several rotatable bonds and a flexible ring, leading to numerous possible conformations. The cyclohexene ring itself can exist in different conformations, with the half-chair being the most stable. The substituents at the C1 position can be oriented in pseudo-axial (projecting roughly perpendicular to the ring's plane) or pseudo-equatorial (projecting roughly outwards from the ring's equator) positions.
Molecular mechanics force fields can rapidly calculate the steric energy of thousands of potential conformations. This allows for a thorough exploration of the conformational energy landscape to identify the lowest-energy (most stable) conformers and the energy barriers between them. The stability of these conformers is largely dictated by steric hindrance. For example, a conformation where the bulky isopropyl group is in a pseudo-axial position would likely be destabilized by 1,3-diaxial interactions with other axial hydrogens on the ring libretexts.org. The conformer with the bulky group in the pseudo-equatorial position is generally more stable libretexts.org.
| -OH Position | -C₃H₇ Position | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| Pseudo-equatorial | Pseudo-equatorial | 0.00 | Most stable conformer |
| Pseudo-axial | Pseudo-equatorial | +1.2 | Higher energy due to axial -OH |
| Pseudo-equatorial | Pseudo-axial | +2.5 | Destabilized by bulky axial group libretexts.org |
| Pseudo-axial | Pseudo-axial | +4.0 | Highly destabilized by multiple 1,3-diaxial interactions |
Molecular dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time nih.gov. An MD simulation can reveal how the molecule flexes, rotates, and interconverts between different conformations at a given temperature, providing a dynamic picture of its behavior that complements the static view from energy calculations nih.govresearchgate.net.
The reactivity and interaction of this compound with other molecules, such as enzymes or reactants, are governed by steric and electronic effects nih.govresearchgate.net. Computational methods can quantify these interactions.
Steric Effects: The size and shape of the molecule, particularly the bulky isopropyl group, create steric hindrance that can block or direct the approach of a reactant to the alkene double bond or the hydroxyl group. Steric maps, which visualize the space occupied by different parts of the molecule, can be generated to predict how this steric bulk influences stereoselectivity in reactions mdpi.com.
Electronic Effects: The hydroxyl group is electron-withdrawing and can participate in hydrogen bonding, while the alkyl groups are weakly electron-donating. These electronic properties influence the reactivity of the nearby C=C double bond. Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron-rich (negative potential, e.g., around the oxygen atom) and electron-poor (positive potential) regions of the molecule. These maps are useful for predicting where electrophilic or nucleophilic attacks are most likely to occur mdpi.comnih.gov.
By combining these computational approaches, a detailed understanding of the structural, spectroscopic, and reactive properties of this compound can be developed, guiding experimental work and providing fundamental chemical insights.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical representations that seek to elucidate the relationship between the structural or physicochemical properties of a series of chemical compounds and their reactivity in a particular chemical transformation. These models are pivotal in computational chemistry for predicting the reactivity of novel compounds and for gaining insights into reaction mechanisms. For the compound this compound, a QSRR model would aim to correlate its molecular descriptors with its reactivity in various chemical reactions, such as oxidation, reduction, or esterification.
A typical QSRR model is expressed by the following equation:
Reactivity = f (Molecular Descriptors)
Where "Reactivity" could be a quantitative measure such as the rate constant (k), the equilibrium constant (K), or the yield of a reaction. The "Molecular Descriptors" are numerical values that encode structural, electronic, or steric features of the molecule.
While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, a hypothetical QSRR model can be constructed based on its known molecular descriptors and the typical reactivity of allylic alcohols.
Molecular Descriptors for this compound
A variety of molecular descriptors can be calculated for this compound using computational chemistry software. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. A selection of key descriptors for this compound is presented in the interactive table below. nih.gov
| Descriptor Type | Descriptor Name | Value |
| Constitutional | Molecular Weight | 140.22 g/mol |
| Molecular Formula | C9H16O | |
| Heavy Atom Count | 10 | |
| Topological | Complexity | 138 |
| Physicochemical | XLogP3-AA (Lipophilicity) | 2.1 |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Polar Surface Area | 20.2 Ų |
Hypothetical QSRR Model and Research Findings
Considering the allylic alcohol functionality of this compound, a relevant reaction to model would be its oxidation to the corresponding enone, 1-(propan-2-yl)cyclohex-2-en-1-one. The reactivity in this context could be the reaction rate constant (k). A plausible QSRR model for a series of substituted cyclohexenol (B1201834) derivatives, including our target compound, could take the following linear form:
log(k) = c₀ + c₁ (σ) + c₂ (Es) + c₃ (HOMO)
In this model:
log(k) is the logarithm of the reaction rate constant.
σ (Sigma) is the Hammett constant, which accounts for the electronic effects of substituents on the cyclohexene ring.
Es is the Taft steric parameter, quantifying the steric hindrance around the hydroxyl group.
HOMO (Highest Occupied Molecular Orbital) energy is a quantum-chemical descriptor that relates to the electron-donating ability of the molecule.
c₀, c₁, c₂, and c₃ are regression coefficients determined from experimental data.
Detailed Research Findings (Hypothetical)
A hypothetical study on a series of substituted cyclohex-2-en-1-ols could yield the following findings, which would inform the QSRR model for this compound:
Electronic Effects: The presence of electron-donating groups on the cyclohexene ring would likely increase the rate of oxidation. This is because these groups can stabilize the transition state of the reaction. For this compound, the isopropyl group at the carbinol carbon has a mild electron-donating effect.
Steric Effects: Increased steric bulk around the hydroxyl group would be expected to decrease the reaction rate by hindering the approach of the oxidizing agent. The propan-2-yl group is bulkier than a simple methyl or ethyl group, which would be a significant factor in its reactivity compared to less substituted analogues.
Quantum-Chemical Descriptors: A higher HOMO energy generally correlates with greater reactivity in oxidation reactions, as it indicates that the molecule can more easily donate electrons. Computational calculations would be necessary to determine the precise HOMO energy for this molecule and compare it with related compounds.
The following interactive data table illustrates a hypothetical QSRR model for the oxidation of a series of substituted cyclohex-2-en-1-ols.
| Compound | Substituent (R) | log(k) (Experimental) | σ (Hammett) | Es (Taft) | HOMO (eV) | log(k) (Predicted) |
| 1 | H | -2.5 | 0 | 0 | -9.5 | -2.45 |
| 2 | CH3 | -2.2 | -0.17 | -1.24 | -9.3 | -2.18 |
| 3 | CH(CH3)2 | -2.8 | -0.19 | -1.71 | -9.2 | -2.75 |
| 4 | C(CH3)3 | -3.5 | -0.20 | -2.14 | -9.1 | -3.48 |
| 5 | Cl | -3.0 | 0.23 | -1.54 | -9.8 | -3.05 |
This hypothetical data demonstrates that a QSRR model could effectively predict the reactivity of this compound (Compound 3) based on a combination of electronic, steric, and quantum-chemical descriptors. Further experimental and computational studies would be required to validate such a model.
Applications of 1 Propan 2 Yl Cyclohex 2 En 1 Ol As a Synthetic Building Block
Precursor in Complex Organic Molecule and Natural Product Synthesis
The inherent reactivity and stereochemistry of 1-(propan-2-yl)cyclohex-2-en-1-ol make it a valuable starting point for the synthesis of intricate molecular targets.
Synthesis of Cannabinoid Analogues and Derivatives
While a wide array of terpene-based alcohols and their derivatives serve as crucial precursors in the synthesis of cannabinoids, the direct application of this compound is not extensively documented in mainstream synthetic routes. Typically, syntheses of classic cannabinoids like cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC) employ Lewis acid-catalyzed condensation of resorcinol (B1680541) derivatives (such as olivetol) with specific chiral monoterpenes like (+)-p-mentha-2,8-dien-1-ol. acs.org
However, the structural motif of this compound is fundamental to the terpene portion of many cannabinoids. The synthesis of hexahydrocannabinol (B1216694) (HHC) analogues, for instance, has been achieved by coupling resorcinol esters with related chiral cyclohexenol (B1201834) structures. These reactions hinge on the precise stereochemistry of the allylic alcohol to guide the formation of the final cannabinoid skeleton. Although direct evidence is sparse, the potential of this compound as a precursor for novel, non-natural cannabinoid analogues remains an area of synthetic exploration.
Utility in Constructing Chiral Building Blocks
A key application of this compound lies in its use as a chiral building block. Chiral molecules, which are non-superimposable on their mirror images, are fundamental in pharmaceuticals and materials science. The single stereocenter in this compound can be used to induce chirality in subsequent reaction steps, making it a valuable starting material for asymmetric synthesis.
Chiral allylic alcohols are well-established precursors for a variety of stereoselective transformations. The enantiomerically pure forms of these alcohols can be prepared through several methods, including the asymmetric deprotonation of corresponding epoxides or the enantioselective reduction of enones. Once obtained, the chiral center can direct the stereochemical outcome of reactions such as epoxidations, cyclopropanations, and rearrangements, allowing for the construction of complex, multi-stereocenter molecules with high fidelity. The development of efficient synthetic routes to enantiopure this compound is therefore a critical step in unlocking its full potential as a versatile chiral building block.
Intermediacy in the Synthesis of Specific Fragrance Compounds
The fragrance industry continually seeks novel molecules with unique and desirable scents. Cyclohexane (B81311) derivatives are a well-known class of fragrance compounds, often imparting woody, floral, or fruity notes. While specific fragrance applications of this compound itself are not widely reported, structurally related compounds are valued for their olfactory properties. For example, derivatives like 2-(4-tert-butyl-cyclohexyl)-propan-1-ol are known for their powerful sandalwood and muguet (lily-of-the-valley) characteristics.
The synthesis of fragrance compounds often involves the transformation of terpene-like precursors. Given its structure, this compound could serve as an intermediate in the synthesis of new fragrance molecules through functional group manipulation, such as hydrogenation, esterification, or etherification, to produce compounds with potentially interesting and novel scents.
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple chemical bonds are formed in a single operation without isolating intermediates. This approach significantly increases synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecules from simple starting materials.
The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic/nucleophilic alkene, makes it a suitable candidate for participating in such reaction sequences. For instance, an acid-catalyzed cascade could be initiated by protonation of the hydroxyl group, leading to a carbocation that could be trapped intramolecularly by the alkene or intermolecularly by another reactant, setting off a series of bond-forming events. While specific, documented examples of this compound as a key intermediate in a complex cascade reaction are not prominent in the literature, its structure is amenable to the design of such elegant and efficient synthetic strategies.
Substrate for Exploring Novel Chemical Transformations
This compound serves as a useful substrate for the development and validation of new synthetic methodologies. One documented example is its synthesis via the 1,2-addition of an organometallic reagent to an α,β-unsaturated ketone. Specifically, the reaction of 2-cyclohexen-1-one (B156087) with an isopropyl Grignard reagent in the presence of a copper(I) chloride catalyst has been shown to produce this compound in high yield. This method highlights a novel reactivity pattern where the copper catalyst facilitates the selective addition to the carbonyl group over other potential side reactions.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
This transformation demonstrates the utility of the compound as a model system for studying the intricacies of organometallic chemistry and for developing new catalytic processes that can be applied to a wider range of substrates.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(Propan-2-yl)cyclohex-2-en-1-ol?
- Methodological Answer : Synthesis often involves acid-catalyzed cyclization of terpene precursors or regioselective hydroxylation of substituted cyclohexenes. For example, Grignard addition to cyclohexenone derivatives followed by dehydration and stereoselective reduction may yield the target compound. Key steps include verifying regiochemistry via H NMR and monitoring reaction intermediates using thin-layer chromatography (TLC) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectral techniques:
- H/C NMR : Identify proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, cyclohexene protons at δ 5.5–6.0 ppm) and carbon backbone .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and cyclohexene (C=C stretch ~1650 cm) functional groups .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 154 for [M]) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and transition states for hydroxylation or ring-opening reactions .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by modeling hydrogen bonding and hydrophobic interactions .
- QSPR Models : Corlate physicochemical properties (e.g., logP, polar surface area) with solubility or bioavailability .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
- Methodological Answer :
- Cross-Reference Databases : Compare data from PubChem, NIST, and peer-reviewed journals to identify outliers .
- Experimental Validation : Reproduce measurements under controlled conditions (e.g., differential scanning calorimetry for melting point) .
- Statistical Analysis : Apply ANOVA to assess variability between literature sources .
Q. How does the stereochemistry of this compound influence its biological or catalytic activity?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose derivatives) .
- Bioactivity Assays : Compare antimicrobial or enzyme inhibition profiles of stereoisomers .
- X-ray Crystallography : Resolve absolute configuration and correlate with activity data .
Q. What are the challenges in scaling up the synthesis of this compound for research applications?
- Methodological Answer :
- Optimization of Reaction Conditions : Use Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity .
- Purification at Scale : Implement fractional distillation or column chromatography with automated systems .
- Safety Compliance : Conduct hazard operability (HAZOP) studies for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
